REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[Br:10]Br>C(Cl)Cl.[Fe]>[Br:10][C:6]1[CH:5]=[CH:4][C:3]([S:8][CH3:9])=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
stirring for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the starting material had been consumed (thin layer chromatography, hexanes)
|
Type
|
CUSTOM
|
Details
|
The excess bromine was quenched
|
Type
|
ADDITION
|
Details
|
by adding a solution of NaHSO3
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with additional methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant oil was chromatographed (flash silica gel, ethyl acetate/hexanes 1:49)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |